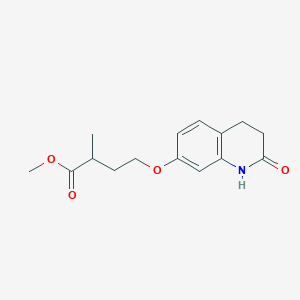
1-Methoxycyclopropane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxycyclopropane-1-carbonyl chloride is an organic compound with the molecular formula C5H7ClO2 and a molecular weight of 134.56 g/mol . It is a derivative of cyclopropane, featuring a cyclopropane ring bonded to a carbonyl chloride group and a methoxy group. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Methoxycyclopropane-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst . The reaction typically occurs under reflux conditions, resulting in the formation of cyclopropanecarbonyl chloride. The methoxy group can be introduced through subsequent reactions involving methanol and appropriate reagents.
Industrial Production Methods
Industrial production of cyclopropanecarbonyl chloride, 1-methoxy- often involves large-scale reactions using similar methods as those used in laboratory synthesis. The process may include the use of continuous flow reactors to ensure efficient and consistent production. Safety measures are crucial due to the compound’s reactivity and potential hazards associated with its production .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxycyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water, the compound hydrolyzes to form cyclopropanecarboxylic acid and methanol.
Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or other reduced forms.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used in the initial synthesis of the compound.
Methanol: For introducing the methoxy group.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Major Products Formed
Amides: Formed through substitution with amines.
Esters: Formed through substitution with alcohols.
Thioesters: Formed through substitution with thiols.
Wissenschaftliche Forschungsanwendungen
1-Methoxycyclopropane-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of cyclopropanecarbonyl chloride, 1-methoxy- involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new bonds and generating diverse products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropanecarboxylic acid chloride: Similar structure but lacks the methoxy group.
Cyclobutanecarbonyl chloride: Contains a four-membered ring instead of a three-membered ring.
Cyclopropylcarbonyl chloride: Similar structure but without the methoxy group.
Uniqueness
1-Methoxycyclopropane-1-carbonyl chloride is unique due to the presence of both the cyclopropane ring and the methoxy group. This combination imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Eigenschaften
Molekularformel |
C5H7ClO2 |
|---|---|
Molekulargewicht |
134.56 g/mol |
IUPAC-Name |
1-methoxycyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-8-5(2-3-5)4(6)7/h2-3H2,1H3 |
InChI-Schlüssel |
LECRPMZWIIVCRP-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(CC1)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)





![4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B8702617.png)
![5-{[2-(Dimethylamino)ethyl]oxy}-2-methylaniline](/img/structure/B8702621.png)
![Methyl 2'-fluoro-2-(methoxymethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8702629.png)

![(E)-N-[1-(5-Methylfuran-2-YL)ethylidene]hydroxylamine](/img/structure/B8702633.png)
